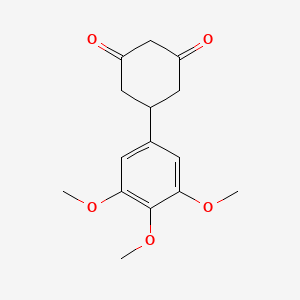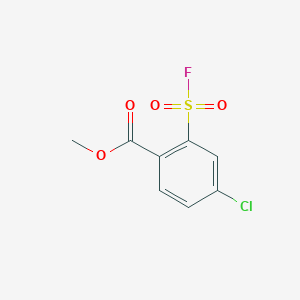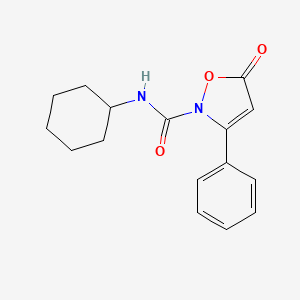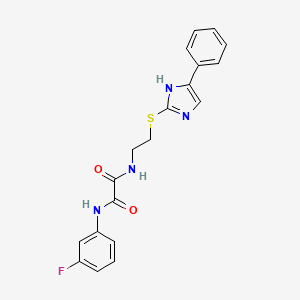
N1-(3-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, also known as FIIN-3, is a small molecule inhibitor that has been developed to target the oncogenic driver, fibroblast growth factor receptor (FGFR). This molecule has shown promising results in preclinical studies, as it has been found to inhibit the growth of various cancer cell lines that are dependent on FGFR signaling.
Applications De Recherche Scientifique
Role in Orexin Receptor Mechanisms
N1-(3-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, through its role in orexin receptor mechanisms, is significant in the study of compulsive food consumption and binge eating in rats. The research on selective orexin receptor antagonists, such as GSK1059865, JNJ-10397049, and SB-649868, has highlighted their ability to reduce binge eating for highly palatable food without affecting standard food pellet intake, indicating a potential role in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Application in OLEDs
The chemical's relevance extends to the field of organic light-emitting diodes (OLEDs). For instance, derivatives such as N,N-diphenyl-4′-(9-(4′-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)-[1,1′-biphenyl]-4-yl)-9H-fluoren-9-yl)-[1,1′-biphenyl]-4-amine (PPI-F-TPA) have been synthesized for use in green and orange-red PhOLEDs, showcasing high performance and low efficiency roll-off at high brightness (Liu et al., 2016).
Anticancer and Antiviral Applications
Compounds derived from N1-(3-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide structures have been explored for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These include celecoxib derivatives and related compounds, indicating a promising avenue for therapeutic agent development (Küçükgüzel et al., 2013).
Role in Pharmacological Research
The chemical's framework is utilized in pharmacological research to study its interaction with receptors and potential therapeutic applications. For instance, research involving N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103) has shown its potential as a 5-HT2A receptor inverse agonist with implications in treating psychiatric disorders like schizophrenia (Vanover et al., 2006).
Propriétés
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c20-14-7-4-8-15(11-14)23-18(26)17(25)21-9-10-27-19-22-12-16(24-19)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,21,25)(H,22,24)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYQEDXBDDNHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

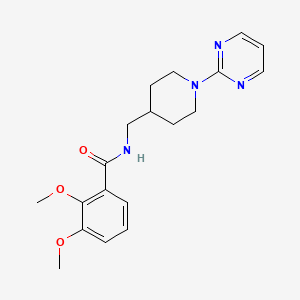
![Benzo[3,4-D]1,3-dioxolen-5-YL((4-(isopropyl)phenyl)methyl)amine](/img/structure/B2819619.png)
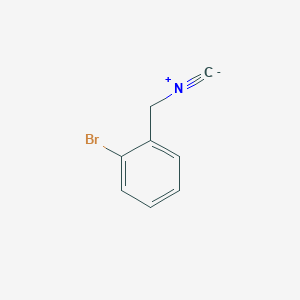
![4-(2-Methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2819622.png)
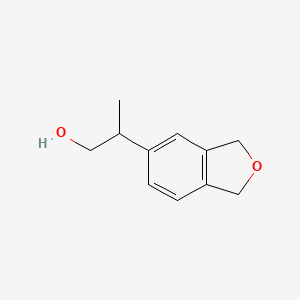
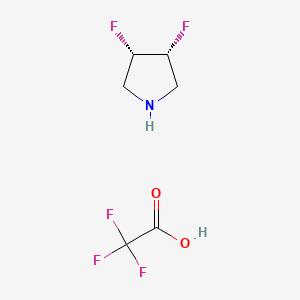
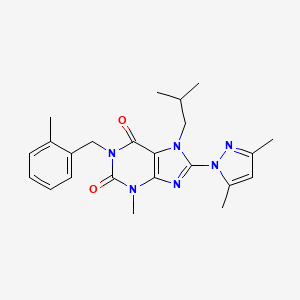
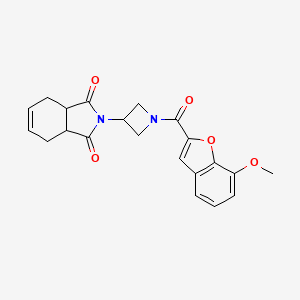
![5-chloro-2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyrimidine-4-carboxamide](/img/structure/B2819633.png)
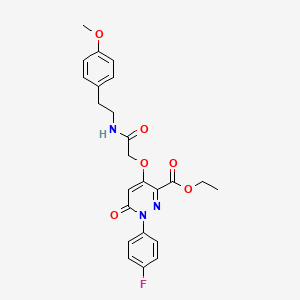
![2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2819635.png)
